REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[OH:12].[H][H]>[Pd].C(O)C>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([F:11])[C:3]=1[OH:12]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a solid
|
Type
|
CUSTOM
|
Details
|
triturated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)N)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |